Product packaging for Dimethyl 3-fluorophthalate(Cat. No.:CAS No. 183448-41-1)

Dimethyl 3-fluorophthalate

Cat. No.: B3048848
CAS No.: 183448-41-1
M. Wt: 212.17 g/mol
InChI Key: CHGPELMANYOUNH-UHFFFAOYSA-N
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Description

Dimethyl 3-fluorophthalate (CAS 183448-41-1) is a valuable fluorinated synthetic intermediate in chemical and pharmaceutical research. With a molecular formula of C10H9FO4 and a molecular weight of 212.18 g/mol, this compound is a key building block for the introduction of a fluorine atom into the phthalate core structure, which can significantly alter the electronic properties, metabolic stability, and binding characteristics of target molecules. Its primary research applications include use as a precursor in the development of advanced materials, ligands for catalysis, and in medicinal chemistry for the synthesis of novel bioactive compounds. Fluorinated phthalate derivatives are of particular interest in the study of endocrine-disrupting chemicals, as researchers investigate how specific atomic substitutions, like fluorine, affect molecular interactions with biological targets such as nuclear receptors . The compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9FO4 B3048848 Dimethyl 3-fluorophthalate CAS No. 183448-41-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 3-fluorobenzene-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO4/c1-14-9(12)6-4-3-5-7(11)8(6)10(13)15-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGPELMANYOUNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00518130
Record name Dimethyl 3-fluorobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00518130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183448-41-1
Record name Dimethyl 3-fluorobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00518130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Dimethyl 3 Fluorophthalate and Its Precursors

Esterification Approaches in Fluorophthalate Synthesis

The final step in the synthesis of Dimethyl 3-fluorophthalate is typically the diesterification of 3-fluorophthalic acid or its anhydride (B1165640). This transformation is most commonly achieved through acid-catalyzed esterification.

The most established method for converting a carboxylic acid and an alcohol into an ester is the Fischer-Speier esterification, which relies on a strong acid catalyst. organic-chemistry.orgmdpi.com This equilibrium-driven process can be applied to the synthesis of this compound from 3-fluorophthalic acid and methanol (B129727). chemistrysteps.com The reaction is typically performed using an excess of the alcohol to shift the equilibrium towards the product ester. chemistrysteps.com

The mechanism proceeds through several reversible steps: chemistrysteps.commasterorganicchemistry.com

Protonation of the Carbonyl: A proton from the acid catalyst (e.g., H₂SO₄) activates one of the carboxylic acid's carbonyl groups, making it a more potent electrophile. organic-chemistry.orgmasterorganicchemistry.com

Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the protonated carbonyl carbon. This results in the formation of a tetrahedral intermediate. organic-chemistry.org

Proton Transfer: A proton is transferred from the newly added methoxy (B1213986) group to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, and the carbonyl double bond is reformed.

Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen.

This entire sequence is then repeated for the second carboxylic acid group to form the final diester. To drive the reaction to completion, water is often removed as it is formed. chemistrysteps.com The reaction of the precursor, phthalic anhydride, with excess methanol and a sulfuric acid catalyst is typically conducted at temperatures ranging from 100-150°C. google.com

Table 1: Typical Conditions for Proton-Catalyzed Phthalate (B1215562) Esterification

ParameterConditionSource
Precursor Phthalic Anhydride google.com
Alcohol Methanol (superfluous) google.com
Catalyst Concentrated Sulfuric Acid google.com
Temperature 0-150 °C google.com
Reaction Time 16-20 hours google.com

Alternative Catalytic Systems for Diester Formation

While traditional Brønsted acids like sulfuric acid are effective, research has explored alternative catalysts to improve efficiency, selectivity, and environmental footprint. These include Lewis acids, heterogeneous catalysts, and other novel systems.

Lewis Acid Catalysis: Neutral and inexpensive Lewis acids such as iron(III) chloride (FeCl₃) can effectively catalyze the nucleophilic addition of alcohols to phthalic anhydride to form phthalate esters. researchgate.net

Heterogeneous Catalysts: Solid acid catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for reuse. A solid superacid catalyst, SO₄²⁻/MoO₃-TiO₂, has been used for the direct esterification of phthalic anhydride residue with methanol. researchgate.net More advanced materials like the metal-organic framework UiO-66-NH₂ have also proven to be effective heterogeneous catalysts for the esterification of various fluorinated aromatic acids with methanol. rsc.org

Acidic Ionic Liquids (AILs): These compounds can serve as both the solvent and the catalyst, offering high reactivity and convenient separation from the product mixture. mdpi.com

Photocatalysis: An innovative approach involves using a photoacid and photoredox catalyst like Eosin Y, which can be activated by visible light to catalyze the esterification of carboxylic acids. nih.gov

Table 2: Comparison of Catalytic Systems for Phthalate Esterification

Catalyst TypeExample(s)Key AdvantagesSource(s)
Brønsted Acid H₂SO₄Low cost, well-established google.com
Lewis Acid FeCl₃Inexpensive, neutral conditions researchgate.net
Heterogeneous SO₄²⁻/MoO₃-TiO₂, UiO-66-NH₂Reusable, easy to separate researchgate.netrsc.org
Ionic Liquid Tropine-based AILsDual solvent-catalyst, high reactivity mdpi.com
Photocatalyst Eosin YMild conditions (visible light) nih.gov

Advanced Synthetic Routes for Fluorinated Phthalate Scaffolds

The synthesis of the 3-fluorophthalic acid or anhydride precursor is a critical challenge that involves the precise placement of three different substituents on an aromatic ring. Advanced synthetic methods provide powerful tools for constructing this core structure.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. nih.gov This strategy can be employed to construct the aromatic ring of fluorinated phthalate precursors. A common approach involves the reaction of a substituted furan (B31954) (acting as the diene) with a suitable dienophile. The resulting 7-oxanorbornene adduct can then be converted to the aromatic phthalate system through dehydration or other aromatization techniques. researchgate.net For instance, routes from furanic compounds, such as furfuryl alcohol, can be used to prepare phthalic anhydride compounds. google.com

The presence of fluorine substituents can significantly influence the reactivity of the components in a Diels-Alder reaction. Electron-withdrawing groups like fluorine on a diene can lower its LUMO energy, increasing its reactivity in uncatalyzed reactions. mit.edu This principle can be harnessed to facilitate the formation of fluorinated aromatic scaffolds.

Achieving the correct 1,2-dicarboxy-3-fluoro substitution pattern requires high regioselectivity. The inherent electronic properties of substituents on an aromatic ring can be used to direct subsequent reactions. The fluorine atom in fluorobenzene, for example, acts as a pi-donor, activating the para position towards electrophilic substitution. wikipedia.org This intrinsic reactivity can be exploited in multi-step syntheses.

More sophisticated methods offer greater control. Boron-directed benzannulation represents a mild and highly regiospecific strategy for accessing a variety of fluorinated aromatic building blocks. nih.gov This approach can provide access to specifically substituted fluoroarenes that can be further elaborated into the target molecule. Ligand-controlled functionalization is another powerful tool for achieving high regioselectivity in reactions involving C-F bond manipulation. nih.gov

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for forming carbon-carbon bonds, particularly between aromatic rings. mdpi.com While not a direct method for creating the phthalate functional groups, it is invaluable for synthesizing complex fluorinated aromatic precursors. chemistryviews.org For example, a suitably substituted fluorinated aryl boronic ester could be coupled with an aryl halide partner that contains precursors to the carboxylic acid groups (e.g., methyl or protected hydroxymethyl groups). Subsequent oxidation of these groups would then yield the desired 3-fluorophthalic acid derivative.

The development of new palladium catalysts and reaction conditions has made the Suzuki-Miyaura coupling of fluorinated arenes highly efficient. mdpi.comchemistryviews.org Advances have also focused on making the process more environmentally friendly, for instance by enabling the reaction to be run in water, thereby eliminating the need for organic solvents. nih.govnih.gov

Utility of Precursors and Building Blocks in Synthesis

The selection of a precursor for the synthesis of this compound is often guided by factors such as commercial availability, reaction efficiency, and desired purity of the final product. Both 3-Fluorophthalic Anhydride and 3-Fluorophthalic Acid serve as effective synthons, providing the necessary benzene (B151609) ring scaffold substituted with a fluorine atom and two adjacent carboxylic acid functionalities, which are then converted into methyl esters.

3-Fluorophthalic Anhydride is a versatile intermediate in the synthesis of various fluorinated compounds, including polymers and pharmaceuticals. sigmaaldrich.comchemicalbook.comchemimpex.com Its cyclic anhydride structure makes it reactive towards nucleophiles like alcohols. The synthesis of this compound from 3-Fluorophthalic Anhydride proceeds via methanolysis. This reaction involves the ring-opening of the anhydride by methanol, followed by the esterification of the resulting carboxylic acid group.

The reaction can be performed in one or two steps. A direct conversion to the diester can be achieved by reacting 3-Fluorophthalic Anhydride with an excess of methanol under acidic catalysis, typically using a catalyst like sulfuric acid or p-toluenesulfonic acid, and heating the mixture. asianpubs.orgresearchgate.net The use of a Dean-Stark apparatus can facilitate the removal of water, driving the equilibrium towards the formation of the diester. asianpubs.org

Alternatively, a two-step process can be employed. The first step involves the reaction of the anhydride with one equivalent of methanol, often at a lower temperature, to selectively form the monoester, methyl 3-fluorophthalate. asianpubs.orgchemspider.com Subsequent esterification of the remaining carboxylic acid group under acidic conditions yields the desired this compound.

Table 1: Representative Reaction Conditions for Diester Synthesis from Anhydrides

Reactant Reagent Catalyst Conditions Product
Phthalic Anhydride Methanol SO₄²⁻/MoO₃-TiO₂ 140 °C, 3 h Dimethyl phthalate

This table presents analogous reactions for the non-fluorinated phthalic anhydride to illustrate general conditions. asianpubs.orgresearchgate.net

3-Fluorophthalic Acid, also known as 3-Fluoro-1,2-benzenedicarboxylic acid, is another key precursor for the synthesis of this compound. sigmaaldrich.com The conversion of this dicarboxylic acid to its corresponding dimethyl ester is a classic example of the Fischer-Speier esterification reaction. masterorganicchemistry.comchemguide.co.uk

This method involves heating the 3-Fluorophthalic Acid with an excess of methanol in the presence of a strong acid catalyst, most commonly concentrated sulfuric acid. chemguide.co.uk The reaction is an equilibrium process, and to achieve a high yield of the diester, it is crucial to either use a large excess of the alcohol or remove the water formed during the reaction. masterorganicchemistry.comyoutube.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by the nucleophilic attack of methanol. masterorganicchemistry.com This process occurs for both carboxylic acid groups on the aromatic ring.

The reaction mixture is typically heated under reflux for a period to allow the equilibrium to be established. chemguide.co.uk After the reaction is complete, the excess methanol is removed, and the crude this compound is purified, often through a workup procedure involving neutralization of the acid catalyst and extraction, followed by distillation or crystallization. google.com

Table 2: General Parameters for Fischer Esterification

Substrate Reagent Catalyst Key Features
Carboxylic Acid Alcohol (excess) Strong Acid (e.g., H₂SO₄) Reversible reaction; removal of water drives equilibrium.

This table outlines the general principles of the Fischer esterification, which is applicable to 3-Fluorophthalic Acid.

Chemical Reactivity and Transformation Pathways of Dimethyl 3 Fluorophthalate

Hydrolytic Transformations of Ester Bonds

The ester functionalities of dimethyl 3-fluorophthalate are susceptible to hydrolysis under both acidic and basic conditions, yielding 3-fluorophthalic acid and methanol (B129727). This transformation is a fundamental reaction for modifying the carboxyl groups and is often a preliminary step for further derivatization.

The hydrolysis process can be controlled to produce either the monoester, monomethyl 3-fluorophthalate, or the fully hydrolyzed diacid, 3-fluorophthalic acid. For instance, studies on the enzymatic hydrolysis of dimethyl phthalate (B1215562) isomers have shown that certain microbial esterases can selectively hydrolyze one ester group, leading to the formation of the corresponding monomethyl phthalate. nih.gov A similar selective hydrolysis can be anticipated for this compound under controlled conditions.

Stepwise hydrolysis of the two ester bonds can also be achieved chemically. The initial hydrolysis of one ester group would yield monomethyl 3-fluorophthalate, which can then be subjected to a second hydrolysis step to produce 3-fluorophthalic acid. nih.gov This stepwise approach allows for the differential functionalization of the two carboxylic acid groups.

The complete hydrolysis to 3-fluorophthalic acid is a common transformation. atamanchemicals.com This diacid is a valuable precursor for the synthesis of various compounds, including polymers and pharmacologically active molecules.

Derivatization Reactions at the Aromatic Ring

The aromatic ring of this compound can undergo various derivatization reactions, primarily through electrophilic and nucleophilic aromatic substitution. The fluorine atom and the two electron-withdrawing ester groups significantly influence the regioselectivity and rate of these reactions.

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing fluorine atom and ester groups activates the aromatic ring towards nucleophilic attack. libretexts.org This allows for the displacement of the fluorine atom by various nucleophiles. For example, reaction with phenoxides can yield phenoxy-substituted phthalates. This type of reaction is a common strategy for the synthesis of aryl ethers. googleapis.com The reaction conditions for SNAr typically involve a polar aprotic solvent and may be facilitated by a base. nih.govrsc.org

Electrophilic Aromatic Substitution: The electron-withdrawing nature of the fluorine atom and the ester groups deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. uci.edu This means that harsher reaction conditions are generally required compared to unsubstituted benzene. libretexts.org The directing effect of the substituents must also be considered. The fluorine atom is an ortho, para-director, while the ester groups are meta-directors. cureffi.org The interplay of these directing effects will determine the position of substitution for incoming electrophiles. For instance, nitration or halogenation would likely occur at the positions dictated by the combined influence of these groups. cureffi.orgminia.edu.eg

Investigations into Reaction Mechanisms

The mechanisms of the transformations involving this compound are of significant interest for optimizing reaction conditions and predicting product outcomes.

The hydrolysis of the ester groups proceeds through a well-established nucleophilic acyl substitution mechanism. Under basic conditions, a hydroxide (B78521) ion attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to expel the methoxide (B1231860) leaving group. In acidic conditions, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic for the attack by water.

The mechanism of nucleophilic aromatic substitution (SNAr) on fluorinated aromatic compounds typically proceeds through a two-step addition-elimination pathway. libretexts.org A nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized over the aromatic ring and stabilized by the electron-withdrawing ester groups. In the second step, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring. nih.gov The stability of the Meisenheimer intermediate is a crucial factor in the reaction rate. nih.gov

Theoretical investigations into the atmospheric degradation of similar compounds like dimethyl phthalate (DMP) by hydroxyl radicals have shown that the reaction can proceed via two main pathways: addition to the aromatic ring or hydrogen abstraction from the methyl groups. nih.gov For this compound, the presence of the fluorine atom would influence the electron density of the ring and potentially affect the preferred site of hydroxyl radical attack. nih.gov

Spectroscopic Characterization and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of Dimethyl 3-fluorophthalate. By analyzing the behavior of atomic nuclei in a strong magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy provides information on the number and electronic environment of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The fluorine atom's electronegativity and its coupling to adjacent protons influence the chemical shifts and splitting patterns of the aromatic signals. The two methyl ester groups, being in different chemical environments relative to the fluorine substituent, may appear as two distinct singlets. The signals from the methyl ester protons typically appear in the range of δ 3.8–3.9 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic-H 7.3 - 7.8 Multiplet (m)
Ester -OCH₃ ~3.9 Singlet (s)

Note: Predicted values are based on the analysis of similar structures and are typically recorded in a solvent like CDCl₃.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. A key feature in the ¹³C NMR spectrum is the large coupling constant observed for the carbon atom directly bonded to the fluorine (C-F coupling), which definitively confirms the position of the fluorine substituent. The spectrum will also clearly show signals for the two carbonyl carbons of the ester groups and the two methyl carbons.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) ~167
Carbonyl (C=O) ~165
Aromatic C-F ~160 (with large ¹JCF coupling)
Aromatic C-H / C-C 120 - 135

Note: Predicted values are based on the analysis of similar structures.

Given the presence of a fluorine atom, Fluorine-19 (¹⁹F) NMR is a particularly powerful and sensitive technique for characterization. nih.gov With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus provides strong, clear signals with a wide chemical shift range, making it highly sensitive to the local electronic environment. nih.govnih.gov The analysis is rapid and generally free from background interference, making it suitable for both qualitative and quantitative assessments. rsc.org For this compound, the ¹⁹F NMR spectrum is expected to exhibit a single primary resonance, confirming the presence of one fluorine environment. This signal may be split into a multiplet due to coupling with nearby aromatic protons.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy probes the vibrational modes of molecules, providing characteristic frequencies for specific bonds and functional groups.

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. spectroscopyonline.comamericanpharmaceuticalreview.com The FT-IR spectrum of this compound is dominated by strong absorption bands characteristic of its ester functional groups. A very strong peak corresponding to the carbonyl (C=O) stretch is expected, alongside a strong absorption for the C-O bond stretch. The C-F bond also produces a characteristic stretching vibration in the fingerprint region.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional Group Bond Wavenumber (cm⁻¹) Intensity
Ester Carbonyl C=O stretch ~1720 Strong
Aromatic Ring C=C stretch 1600 - 1450 Medium to Weak
Ester C-O C-O stretch ~1250 Strong

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. For this compound, with a molecular formula of C₁₀H₉FO₄, the expected molecular weight is approximately 212.18 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 212. Common fragmentation pathways for phthalate (B1215562) esters include the loss of a methoxy (B1213986) group (-OCH₃) or a carbomethoxy group (-COOCH₃).

Table 4: Predicted Mass Spectrometry Fragments for this compound

Ion Formula m/z (approx.) Description
[M]⁺ [C₁₀H₉FO₄]⁺ 212 Molecular Ion
[M - OCH₃]⁺ [C₉H₆FO₃]⁺ 181 Loss of a methoxy radical

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, HRMS can distinguish between molecules with the same nominal mass but different chemical formulas. For this compound, with a molecular formula of C₁₀H₉FO₄, HRMS provides an exact mass that serves as a definitive confirmation of its identity.

The technique is particularly valuable in organofluorine chemistry to confirm the successful incorporation of fluorine into the molecular structure. In research involving related fluorinated phthalate derivatives, such as dimethyl 4-fluoro-3,5-dihydroxyphthalate, HRMS has been used to confirm the calculated exact mass, with observed values closely matching theoretical predictions. sorbonne-universite.frthieme-connect.com This level of accuracy is crucial for differentiating the target compound from potential impurities or side-products in a synthesis. While low-resolution mass spectrometry might struggle to distinguish between low-level contaminants and the target analyte, HRMS provides the necessary resolving power for unambiguous identification in complex samples. chemrxiv.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the analysis of volatile and semi-volatile compounds like this compound. The technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. oregonstate.edurestek.comlibretexts.org In a typical GC-MS analysis, the sample is vaporized and separated based on boiling point and polarity on a chromatographic column before being introduced into the mass spectrometer. libretexts.org

Upon entering the mass spectrometer, molecules are typically ionized by electron ionization (EI), which imparts significant energy into the molecule, causing it to fragment in a reproducible manner. uni-saarland.de This fragmentation pattern serves as a molecular "fingerprint" that can be used for structural identification. For phthalate esters, fragmentation often follows predictable pathways. In the case of the parent compound, dimethyl phthalate, a characteristic fragmentation involves the loss of a methoxyl group (•OCH₃) to produce a stable base peak at an m/z of 163. mdpi.comresearchgate.net

For this compound, similar fragmentation pathways are expected, influenced by the presence of the electronegative fluorine atom on the aromatic ring. The molecular ion peak (M⁺•) would be observed at m/z 212. Key fragments would likely include the loss of a methoxyl radical to form an ion at m/z 181, and potentially the loss of carbon monoxide or other small neutral molecules. Analysis of related fluorinated phthalates shows characteristic fragmentation that aids in their identification. sorbonne-universite.frthieme-connect.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for analyzing complex mixtures, offering high sensitivity and selectivity for a wide range of compounds, including those that are not volatile enough for GC-MS. waters.comsciex.com This method is particularly useful for detecting and quantifying phthalates in various matrices. lcms.cznih.gov The sample is first separated by a liquid chromatograph, and the eluent is introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI). nih.gov

For phthalate analysis, LC coupled with tandem mass spectrometry (LC-MS/MS) is often employed to enhance selectivity and reduce background interference. sciex.com In this setup, specific precursor ions are selected and fragmented to produce characteristic product ions, a process known as Multiple Reaction Monitoring (MRM). sciex.com While many phthalates produce a common fragment ion at m/z 149 (corresponding to protonated phthalic anhydride), dimethyl phthalate is an exception, showing a characteristic precursor ion at m/z 195 ([M+H]⁺) and a product ion at m/z 163. mdpi.com For this compound, one would expect a protonated molecule [M+H]⁺ at m/z 213, which could be selected as the precursor ion for MS/MS analysis to achieve selective detection in complex mixtures.

X-ray Diffraction Studies for Crystal Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. drawellanalytical.comforcetechnology.com The technique relies on the principle that X-rays are diffracted by the electron clouds of atoms in a crystal lattice. drawellanalytical.com When an X-ray beam is directed at a single crystal, it produces a unique diffraction pattern of spots. The angles and intensities of these spots are directly related to the dimensions of the unit cell—the basic repeating unit of the crystal—and the positions of the atoms within it. drawellanalytical.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations can predict a wide range of molecular properties, providing a theoretical framework to complement and guide experimental work. The following sections detail specific applications of DFT to elucidate the properties of Dimethyl 3-fluorophthalate.

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. arxiv.orggaussian.com This process iteratively adjusts the bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible, resulting in a stable, low-energy conformation.

For this compound, the geometry was optimized to ascertain its most stable three-dimensional structure. The optimization reveals that the benzene (B151609) ring is nearly planar, as expected for an aromatic system. The fluorine atom and the two dimethyl carboxylate groups introduce slight electronic and steric perturbations. The orientation of the two ester groups relative to the benzene ring is a key conformational feature. The calculations typically explore various rotational isomers (conformers) to identify the global minimum energy structure. The presence of the fluorine atom ortho to one of the ester groups can influence the preferred orientation of that group due to steric and electronic repulsion.

Below are the key optimized geometric parameters for the lowest energy conformer of this compound.

Optimized Bond Lengths (Å)Optimized Bond Angles (°)
ParameterValueParameterValue
C1-C21.401C6-C1-C2119.5
C2-C31.395C1-C2-C3120.3
C3-C41.388C2-C3-C4120.1
C3-F1.355C2-C3-F119.8
C1-C(O)OCH₃1.495C4-C3-F120.1
C2-C(O)OCH₃1.502C1-C2-C(O)121.0
C=O1.215O-C-OCH₃111.8
C-O(CH₃)1.340C-O-CH₃116.5

Note: The data in this table is hypothetical and illustrative of typical values obtained from DFT calculations for similar molecules.

The electronic structure of a molecule is described by its molecular orbitals (MOs), which are mathematical functions depicting the location and wave-like behavior of an electron. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netutdallas.edu The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. wuxibiology.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. wuxibiology.comirjweb.com A smaller gap generally implies higher reactivity.

For this compound, the HOMO is primarily localized on the electron-rich aromatic π-system. The LUMO, conversely, is distributed over the aromatic ring but with significant contributions from the electron-withdrawing dimethyl carboxylate groups. The electronegative fluorine atom also influences the energies of these orbitals, generally lowering both the HOMO and LUMO energy levels compared to the non-fluorinated analogue, Dimethyl Phthalate (B1215562). This analysis is crucial for predicting how the molecule will behave in chemical reactions. irjweb.com

ParameterEnergy (eV)
HOMO (Highest Occupied Molecular Orbital)-7.25
LUMO (Lowest Unoccupied Molecular Orbital)-1.88
HOMO-LUMO Energy Gap (ΔE)5.37

Note: The data in this table is hypothetical and illustrative of typical values obtained from DFT calculations for similar molecules.

The Molecular Electrostatic Potential (MESP) is a visualization tool that maps the electrostatic potential onto the electron density surface of a molecule. uni-muenchen.delibretexts.org It is invaluable for predicting and understanding how molecules interact with each other, particularly in non-covalent interactions. The MESP map uses a color scale to represent different potential values: regions of negative potential (electron-rich), typically colored red, are susceptible to electrophilic attack, while regions of positive potential (electron-poor), colored blue, are prone to nucleophilic attack. researchgate.net

In the MESP map of this compound, the most negative regions are concentrated around the highly electronegative oxygen atoms of the two carbonyl groups and, to a lesser extent, the fluorine atom. These sites represent the centers of negative charge and are the most likely points for interaction with positive charges or hydrogen bond donors. Conversely, the regions of highest positive potential are located around the hydrogen atoms of the methyl groups and the aromatic ring. This information provides a clear picture of the molecule's charge distribution and its potential reactive sites. chemrxiv.org

Mulliken population analysis is a method for calculating partial atomic charges based on the distribution of electrons among the atoms in a molecule, as described by the calculated molecular orbitals. researchgate.net While the method has known limitations, such as strong dependence on the basis set used, it provides a useful qualitative picture of the charge distribution and helps identify which atoms are electron-deficient or electron-rich.

The analysis for this compound shows that the fluorine and oxygen atoms carry significant negative partial charges due to their high electronegativity. The carbon atoms bonded to these electronegative atoms (C3 of the ring and the carbonyl carbons) exhibit positive charges, indicating they are electrophilic centers. The hydrogen atoms, particularly those on the methyl groups, carry small positive charges. These calculated charges are consistent with the insights derived from the MESP map and are fundamental for understanding the molecule's polarity and intermolecular interactions.

AtomMulliken Charge (e)
F (on C3)-0.35
O (carbonyl)-0.48
O (ether)-0.41
C (carbonyl)+0.55
C3 (ring, attached to F)+0.28
H (methyl)+0.15

Note: The data in this table is hypothetical and illustrative of typical values obtained from DFT calculations for similar molecules.

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of unknown compounds or confirm the structure of synthesized molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for organic structure elucidation. Computational methods, particularly DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) method, can predict NMR chemical shifts with a high degree of accuracy. d-nb.info More recently, machine learning algorithms have also shown great promise in predicting chemical shifts rapidly and accurately. nih.govresearchgate.net

The prediction of ¹H NMR chemical shifts for this compound involves calculating the magnetic shielding tensor for each proton in the molecule's optimized geometry. The chemical shift is determined by the local electronic environment of the nucleus. For this compound, the aromatic protons are expected to appear in the downfield region (7.5-8.0 ppm) due to the anisotropic effect of the benzene ring and the electron-withdrawing nature of the substituents. The fluorine atom and the ester groups will influence the precise shifts of the adjacent aromatic protons. The protons of the two methyl groups are expected to be in the upfield region (around 3.9 ppm) and may have slightly different chemical shifts due to their different spatial environments.

ProtonPredicted ¹H Chemical Shift (ppm)
H4 (Aromatic)7.75
H5 (Aromatic)7.60
H6 (Aromatic)7.85
-OCH₃ (on C1 ester)3.92
-OCH₃ (on C2 ester)3.90

Note: The data in this table is hypothetical and illustrative of typical values obtained from computational predictions for similar molecules.

Mechanistic Insights through Computational Modeling

Computational modeling is a critical tool for elucidating the step-by-step mechanisms of chemical reactions. For this compound, such modeling could provide valuable insights into its reactivity in various transformations, such as nucleophilic aromatic substitution or hydrolysis of the ester groups. These studies would involve calculating the geometries and energies of reactants, transition states, intermediates, and products.

The fluorine substituent is expected to exert a strong electron-withdrawing effect on the aromatic ring, influencing its reactivity. Computational models could quantify this effect, for example, by calculating the transition state energies for nucleophilic attack at different positions on the ring. This would help in predicting the regioselectivity of reactions.

However, specific mechanistic studies focusing on this compound through computational modeling are not found in the available literature. Research in this area would be necessary to provide a detailed understanding of its chemical behavior and to support the design of new synthetic methodologies.

Environmental Research and Biodegradation Pathways of Fluorinated Phthalates

Microbial Degradation Mechanisms

Microbial breakdown is a primary route for the removal of phthalate (B1215562) esters from the environment. d-nb.infonih.gov The process is typically initiated by the enzymatic hydrolysis of the ester bonds, followed by the degradation of the phthalate ring. nih.govresearchgate.net

Identification of Microorganisms Capable of Phthalate Degradation

A diverse range of microorganisms, including bacteria and fungi, have been identified with the ability to degrade phthalate esters. nih.gov While specific studies on Dimethyl 3-fluorophthalate are limited, research on analogous compounds provides insight into the types of microbes that could potentially metabolize it.

Bacteria from genera such as Pseudomonas, Bacillus, Rhodococcus, Arthrobacter, and Micrococcus are well-documented for their phthalate-degrading capabilities. nih.govsabanciuniv.edunih.gov For instance, strains of Pseudomonas testosteroni have been examined for their ability to metabolize 3-fluorophthalate. researchgate.net Fungi, including species from the genera Aspergillus and Trichosporon, have also demonstrated the capacity to transform dimethyl phthalate isomers. researchgate.netnih.gov It is plausible that similar microbial consortia, or specifically adapted strains, would be capable of degrading this compound.

Table 1: Examples of Microorganisms with Phthalate Degrading Capabilities

Microorganism GenusDegraded Phthalate Compound(s)Reference(s)
Pseudomonas3-Fluorophthalate, Diethyl Phthalate researchgate.netresearchgate.net
BacillusDimethyl Phthalate sabanciuniv.edursc.org
MicrococcusDimethyl Phthalate nih.gov
AspergillusDimethyl Phthalate Isomers researchgate.net
TrichosporonDimethyl Phthalate Isomers nih.gov

Enzymatic Hydrolysis by Phthalate Esterases

The initial and rate-limiting step in the microbial degradation of phthalate esters is the hydrolysis of the ester bonds, catalyzed by enzymes known as phthalate esterases or carboxylesterases. researchgate.netfrontiersin.org These enzymes sequentially cleave the two ester linkages, first forming a monoester and then the corresponding phthalic acid. frontiersin.org

Studies on various microorganisms have revealed the presence of specific esterases that act on dimethyl phthalate (DMP). For example, Bacillus species possess isoesterases that hydrolyze DMP to monomethyl phthalate (MMP) and subsequently to phthalic acid. sabanciuniv.edu Similarly, fungal esterases from Aspergillus versicolor and Trichosporon sp. have been shown to be highly substrate-specific in their hydrolysis of dimethyl phthalate isomers. researchgate.netnih.gov While direct evidence for this compound is not available, it is anticipated that microbial esterases would catalyze its hydrolysis. The presence of the fluorine atom on the aromatic ring could potentially influence the rate and specificity of this enzymatic reaction.

Proposed Biochemical Degradation Pathways to Metabolites (e.g., monomethyl fluorophthalate, fluorophthalic acid)

Following the initial enzymatic hydrolysis, the degradation of this compound is expected to proceed through a pathway analogous to that of dimethyl phthalate, yielding key metabolites.

The proposed pathway is as follows:

Hydrolysis to Monomethyl 3-fluorophthalate: The first ester bond of this compound is hydrolyzed by a phthalate esterase to yield methanol (B129727) and Monomethyl 3-fluorophthalate .

Hydrolysis to 3-Fluorophthalic acid: The remaining ester bond in Monomethyl 3-fluorophthalate is then cleaved by another esterase (or the same one) to produce a second molecule of methanol and 3-Fluorophthalic acid . researchgate.netresearchgate.net

Aromatic Ring Cleavage: The central aromatic ring of 3-Fluorophthalic acid is subsequently targeted by dioxygenase enzymes. nih.gov This step introduces hydroxyl groups onto the ring, making it susceptible to cleavage. The metabolic pathways for phthalate isomers generally converge at 3,4-dihydroxybenzoic acid (protocatechuate). nih.govresearchgate.net The degradation of 3-fluorophthalate in Pseudomonas testosteroni also proceeds through the formation of 3,4-dihydroxybenzoate. researchgate.net The resulting intermediates are then funneled into central metabolic pathways like the Krebs cycle.

This proposed pathway is based on the well-established degradation routes for other phthalates and the observed metabolism of 3-fluorophthalate. nih.govresearchgate.net

Kinetic Studies of Biodegradation Processes

Kinetic studies are essential for quantifying the rate of biodegradation. For dimethyl phthalate, biodegradation kinetics have been shown to follow various models, including the Haldane model, which accounts for substrate inhibition at high concentrations. nih.gov

In a study using Micrococcus sp. KS2, the complete degradation of DMP at an initial concentration of 289.19 mg/L was achieved in 48 hours under optimal conditions (pH 7.05, temperature 31.5 °C). nih.gov The degradation rate is influenced by factors such as initial substrate concentration, pH, temperature, and the presence of a sufficient microbial population. nih.govrsc.org For instance, Bacillus thuringiensis was able to degrade 99% of 400 mg/L DMP within 48 hours. rsc.org While no specific kinetic data exists for this compound, it is expected that its biodegradation would also be concentration-dependent and influenced by environmental conditions. The fluorine substituent might affect the degradation kinetics compared to the non-fluorinated analogue.

Table 2: Kinetic Data for Dimethyl Phthalate Biodegradation

MicroorganismInitial DMP Concentration (mg/L)Degradation Time (hours)Degradation Efficiency (%)Reference
Micrococcus sp. KS2289.194899.67 nih.gov
Micrococcus sp. KS21250180100 nih.gov
Bacillus thuringiensis4004899 rsc.org

Abiotic Degradation Pathways

In addition to microbial processes, abiotic factors can contribute to the degradation of phthalates in the environment, with photodegradation being a significant pathway. researchgate.net

Photodegradation Studies

Photodegradation, or photolysis, involves the breakdown of chemical compounds by light energy. For phthalates, this can occur through direct absorption of photons or indirect processes mediated by photosensitizers. acs.org

Studies on dimethyl phthalate have shown that it can be effectively degraded by photochemical processes. scite.aikoreascience.kr The degradation efficiency is influenced by factors such as the light source, pH, and the presence of photocatalysts like titanium dioxide (TiO₂) or iron complexes. scite.aikoreascience.krpolyu.edu.hk For example, in a TiO₂-UV system, DMP degradation leads to the formation of hydroxylated intermediates like dimethyl 3-hydroxyphthalate and dimethyl 4-hydroxyphthalate, followed by further degradation to phthalic acid. polyu.edu.hkutas.edu.au The aqueous photolysis half-life of dimethyl phthalate can be quite long, estimated at around 3 years under certain conditions, indicating that microbial degradation is often a faster process. d-nb.info The presence of a fluorine atom in this compound may alter its light absorption properties and, consequently, its susceptibility to photodegradation.

Hydrolytic Stability Investigations

Hydrolysis is a primary abiotic degradation pathway for phthalate esters in aquatic environments. The stability of these compounds against hydrolysis is influenced by their chemical structure. For instance, the diesters of phthalates are noted for their good hydrolytic stability, a trait attributed to water immiscibility and steric hindrance. google.com

Table 1: Hydrolytic Half-Life of a Related Phthalate Ester

Compound Condition Half-Life (t½)
Dimethyl Phthalate (DMP) Neutral pH, 25°C 2.7 years mst.dk
Dimethyl Phthalate (DMP) Alkaline conditions 3.2 years mst.dk

This table presents data for Dimethyl Phthalate (DMP) due to the absence of specific hydrolytic stability data for this compound.

Environmental Factors Influencing Degradation Rates

The degradation of phthalate esters in the environment is a complex process governed by various factors, including pH, temperature, and the availability of oxygen. These factors can significantly alter the rate and efficiency of both biotic and abiotic degradation pathways.

The rate of degradation of organic compounds is often pH and temperature-dependent. For many microbial degradation processes, optimal conditions exist within a specific pH and temperature range. For example, the degradation of the insecticide dimethoate (B1670662) shows a linear relationship with pH in the range of 5 to 7. researchgate.net Similarly, studies on the degradation of other pollutants have identified optimal pH and temperature for microbial activity. For the degradation of the phthalate DEHP by a bacterial consortium, the optimal pH and temperature were found to be 6.0 and 30°C, respectively. plos.org Degradation rates for DEHP were observed to be above 85% in a temperature range of 25°C to 35°C, but dropped sharply as the temperature increased to 45°C. plos.org

While specific data for this compound is unavailable, it is reasonable to infer that its biodegradation would also be optimal within a moderate pH and temperature range, typical for most environmental microorganisms. Extreme pH values and temperatures would likely inhibit the enzymatic activities responsible for its breakdown. The degradation of the similar compound flutamide (B1673489) was found to follow first-order kinetics and was influenced by both pH and temperature, with maximum stability observed at a pH of 3.0-5.0. rsc.org

Table 2: Optimal pH and Temperature for Degradation of a Phthalate Ester

Compound Optimal pH Optimal Temperature
Di-(2-ethylhexyl) phthalate (DEHP) 6.0 plos.org 30°C plos.org

This table presents data for Di-(2-ethylhexyl) phthalate (DEHP) to illustrate the influence of pH and temperature on phthalate degradation, in the absence of specific data for this compound.

Oxygen availability is a critical factor determining the microbial degradation pathways of phthalates. nih.gov Generally, aerobic degradation of phthalates is more rapid and complete than anaerobic degradation. csic.es Under aerobic conditions, microorganisms utilize oxygen-dependent enzymes, such as dioxygenases, to initiate the breakdown of the aromatic ring. researchgate.net This process typically leads to the formation of intermediates like protocatechuate, which is further metabolized. researchgate.net

In anaerobic environments, the degradation process is slower and follows different biochemical routes. researchgate.net The initial step in anaerobic phthalate degradation often involves the formation of a thioester with coenzyme A. researchgate.net While many phthalates are biodegradable under both aerobic and anaerobic conditions, the rates can differ significantly. For instance, studies on Dimethyl Phthalate (DMP) have shown a high degree of primary biodegradability (90-100%) in aerobic tests. mst.dk Anaerobic biodegradation of DMP has also been demonstrated, with ultimate biodegradation rates ranging from 41% to 100%. mst.dk

The presence of a fluorine atom in this compound may affect its biodegradability under both conditions. The strong carbon-fluorine bond is known for its resistance to cleavage, which can make fluorinated compounds more persistent in the environment. mdpi.com However, microbial degradation can proceed by initially attacking other, more vulnerable parts of the molecule. mdpi.com

Table 3: Biodegradation of a Related Phthalate Ester under Aerobic and Anaerobic Conditions

Compound Condition Degradation
Dimethyl Phthalate (DMP) Aerobic 90-100% (primary) mst.dk
Dimethyl Phthalate (DMP) Anaerobic 41-100% (ultimate) mst.dk

This table presents data for Dimethyl Phthalate (DMP) to illustrate the impact of oxygen availability on phthalate degradation, due to the lack of specific data for this compound.

Environmental Transport and Transformation Mechanisms

The environmental transport and transformation of a chemical are dictated by its physical and chemical properties, such as water solubility, vapor pressure, and its affinity for soil and sediment. For Dimethyl Phthalate (DMP), its relatively high water solubility suggests it can be released from materials and migrate through aqueous environments. researchgate.net The environmental fate of phthalates is largely governed by microbial degradation. rsc.org

The transformation of dimethyl phthalate isomers, such as DMP, dimethyl isophthalate (B1238265) (DMI), and dimethyl terephthalate (B1205515) (DMT), has been shown to proceed via a de-esterification pathway, where the initial step is the hydrolysis of one of the ester groups to form the corresponding monomethyl ester. researchgate.net For example, a strain of Rhodococcus rubber was found to transform DMP, DMI, and DMT into their respective monoesters: mono-methyl phthalate (MMP), mono-methyl isophthalate (MMI), and mono-methyl terephthalate (MMT). researchgate.net In some cases, this initial hydrolysis is where the degradation stalls, with the monoester accumulating in the environment. researchgate.net A fungal species, Aspergillus versicolor, isolated from deep-sea sediments, has also been shown to degrade dimethyl phthalate esters. researchgate.net

Given its structural similarity, this compound would likely undergo similar transport and transformation processes. It is expected to be mobile in water and its primary transformation pathway is anticipated to be microbial degradation, likely initiated by the hydrolysis of one of its methyl ester groups. The fluorine atom may influence the rate of this transformation and the subsequent degradation of the fluorinated intermediates.

Table 4: Compound Names Mentioned in the Article

Compound Name Abbreviation
This compound
Dimethyl Phthalate DMP
Di-(2-ethylhexyl) phthalate DEHP
Dimethyl isophthalate DMI
Dimethyl terephthalate DMT
Mono-methyl phthalate MMP
Mono-methyl isophthalate MMI
Mono-methyl terephthalate MMT
Flutamide

Advanced Academic Applications in Organic Synthesis and Materials Science

Synthetic Utility as a Precursor for Complex Molecular Architectures

Dimethyl 3-fluorophthalate and its related anhydride (B1165640) and acid forms serve as valuable building blocks in the creation of intricate molecular structures. The presence of the fluorine atom and the adjacent ester functionalities allows for a range of chemical manipulations, making it a versatile precursor in multi-step synthetic sequences.

Role in the Construction of Functionalized Aromatic Systems

The fluorinated phthalate (B1215562) framework is a key starting point for constructing larger, functionalized aromatic and heteroaromatic systems. The fluorine atom, positioned on the aromatic ring, is susceptible to nucleophilic aromatic substitution, providing a reliable method for introducing new functional groups.

A notable application is in the modular synthesis of carbazolyl phthalimides, which have shown potential as photocatalysts. thieme-connect.com The synthesis begins with the conversion of 3-fluorophthalic anhydride, a close derivative of this compound, into various N-substituted 3-fluorophthalimides. thieme-connect.com Subsequent nucleophilic substitution of the fluorine atom by carbazole (B46965) salts yields the target functionalized aromatic compounds. thieme-connect.com This strategy highlights the role of the fluoro-substituent in facilitating the construction of complex aromatic architectures that are otherwise difficult to access. thieme-connect.com

For example, N-phenyl-3-fluorophthalimide can be prepared and then reacted with a carbazole salt to yield a highly functionalized aromatic product. thieme-connect.com This modular, two-step approach allows for the creation of a library of compounds with varied properties. thieme-connect.com

Table 1: Synthesis of N-Substituted Phthalimides from 3-Fluorophthalic Anhydride Data sourced from Thieme Connect. thieme-connect.com

ProductStarting AmineIsolated Yield (%)
3o (N-phenyl-3-fluorophthalimide)Aniline59%
3p (N-butyl-3-fluorophthalimide)Butylamine71%
3q (N-hexyl-3-fluorophthalimide)Hexylamine74%
3r (N-(2,2,2-trifluoroethyl)-3-fluorophthalimide)2,2,2-Trifluoroethylamine54%

Furthermore, 3-fluorophthalic acid has been utilized as a precursor in the synthesis of fluorinated pentacene (B32325) derivatives, which are investigated for their potential as p-type organic semiconductors. rsc.org The synthetic route involves a four-step process starting with the reduction of 3-fluorophthalic acid, demonstrating its role as a foundational component for building complex, fused aromatic ring systems. rsc.org

Intermediate in Multi-Step Organic Transformations, including complex ligand synthesis

This compound and its anhydride are key intermediates in various multi-step organic transformations, most prominently in the synthesis of complex ligands for biologically active molecules and coordination chemistry. researchgate.netnih.gov

One of the most significant applications is the use of 3-fluorophthalic anhydride as a precursor for synthesizing pomalidomide-based ligands. nih.gov These ligands are crucial components of Proteolysis-targeting chimeras (PROTACs), an emerging class of therapeutic agents. nih.gov The synthesis typically involves the condensation of 3-fluorophthalic anhydride with a glutaramide derivative to form 4-fluorothalidomide. nih.gov The fluorine atom then serves as a handle for subsequent nucleophilic substitution, allowing for the attachment of a linker which is then connected to a target-binding unit to complete the PROTAC molecule. nih.gov This multi-step process relies on the reactivity of the fluorinated phthalic core. nih.gov

The compound also serves as a precursor for ligands used in coordination chemistry. researchgate.net For instance, 3-fluorophthalic acid (H₂fpht), the hydrolyzed form of this compound, is used directly in the synthesis of ligands for creating lanthanide coordination polymers. researchgate.net

Integration into Coordination Chemistry and Supramolecular Assemblies

The carboxylate groups of the 3-fluorophthalate anion (the deprotonated form of 3-fluorophthalic acid) are effective at coordinating with metal ions, leading to the formation of stable and structurally diverse coordination compounds. researchgate.net This has been particularly exploited in the field of lanthanide chemistry to create materials with interesting photophysical properties. researchgate.net The fluorine substituent can also participate in weaker interactions, such as hydrogen bonding, which helps in the formation of 3-D supramolecular assemblies. researchgate.net

Formation of Lanthanide Complexes and Coordination Polymers

Research has demonstrated the successful synthesis of two-dimensional (2D) lanthanide coordination polymers using 3-fluorophthalate (fpht) and oxalate (B1200264) (ox) as ligands. researchgate.net A series of isostructural complexes with the general formula [Ln₂(fpht)₂(ox)(H₂O)₄]·H₂O have been synthesized, where Ln represents various lanthanide ions such as Samarium (Sm), Europium (Eu), Terbium (Tb), and Dysprosium (Dy). researchgate.net

In these structures, the 3-fluorophthalate anions and oxalate anions act as bridging ligands, connecting the lanthanide ions to form extended 2D frameworks. researchgate.net Specifically, the structures are built from double-stranded helices formed by the lanthanide ions and the 3-fluorophthalate ligands, which are then linked by the oxalate ions. researchgate.net The ability of the 3-fluorophthalate ligand to adopt specific coordination modes is crucial for the formation of these ordered polymeric structures. researchgate.net Different crystal forms can be obtained by reacting 3-fluorophthalic acid with lanthanide ions in the presence of other ligands like 1,10-phenanthroline, leading to polynuclear complexes or 1-D coordination polymers. researchgate.net

Luminescent Properties of Derived Coordination Compounds

A significant outcome of incorporating 3-fluorophthalate into lanthanide coordination polymers is the generation of materials with characteristic luminescent properties. researchgate.net The organic ligand can act as an "antenna," absorbing energy and transferring it to the central lanthanide ion, which then emits light through its characteristic f-f electronic transitions. ub.edufrontiersin.org

The complexes derived from 3-fluorophthalate and oxalate exhibit the distinct emissions of the incorporated lanthanide ions. researchgate.net

The Europium (Eu³⁺) complex displays sharp emission peaks corresponding to the ⁵D₀ → ⁷Fⱼ (where J=0–4) transitions, resulting in its characteristic red light emission. researchgate.net

The Terbium (Tb³⁺) complex shows strong green luminescence due to the ⁵D₄ → ⁷Fⱼ (where J=6–3) transitions. researchgate.net

The Samarium (Sm³⁺) complex exhibits weaker, characteristic emissions corresponding to ⁴G₅/₂ → ⁶Hⱼ (J=5/2, 7/2, 9/2) transitions. researchgate.net

In the Dysprosium (Dy⁴⁺) complex, the emission is dominated by a broad band from the ligand's π*–π transition, rather than the ion's specific emission. researchgate.net

The luminescent lifetimes of these complexes have also been measured, providing insight into the efficiency of the energy transfer process. researchgate.net

Table 2: Luminescent Properties of [Ln₂(fpht)₂(ox)(H₂O)₄]·H₂O Complexes Data sourced from ResearchGate. researchgate.net

Lanthanide Ion (Ln)Key Emission TransitionsEmission Lifetime (τ)
Eu³⁺ ⁵D₀→⁷Fⱼ (J=0–4)0.266 ± 0.002 ms
Tb³⁺ ⁵D₄→⁷Fⱼ (J=6–3)0.733 ± 0.002 ms
Sm³⁺ ⁴G₅/₂→⁶Hⱼ (J=5/2, 7/2, 9/2)Not specified
Dy³⁺ Broad ligand band (438 nm)Not specified

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.